molecular formula C12H14ClF3N2 B1460914 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1041565-07-4

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1460914
CAS RN: 1041565-07-4
M. Wt: 278.7 g/mol
InChI Key: JJXQBNRIWQKFFN-UHFFFAOYSA-N
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Description

“3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H14ClF3N2 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a cyclohexylamine group at the nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as “2-Amino-3-chloro-5-trifluoromethylpyridine” have been used as reactants in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.704 . Other physical and chemical properties such as melting point, boiling point, density, solubility, and vapor pressure can be found for the similar compound "3-Chloro-5-(trifluoromethyl)pyridin-2-amine" .

Scientific Research Applications

Deprotonative Functionalization in Organic Synthesis A study demonstrated the deprotonative functionalization of pyridine derivatives, including those with electron-withdrawing substituents like chloro and trifluoromethyl groups, with aldehydes. This process, facilitated by an amide base generated in situ, points towards the utility of such chloro-trifluoromethyl pyridine compounds in synthesizing complex organic structures under ambient conditions (Shigeno et al., 2019).

Catalysis in Polymer Synthesis Chromium(III) amino-bis(phenolato) complexes, potentially involving trifluoromethyl and chloro substituted pyridine ligands, catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These complexes demonstrate the role of such substituted pyridines in polymer chemistry, offering insights into catalytic activity and polymer end group analysis (Devaine-Pressing et al., 2015).

Anticancer Activity of Pyridine Derivatives Research into alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which may utilize similar core structures to the compound , has revealed promising bioactivity against various cancer cell lines. Such findings underline the potential medicinal chemistry applications of chloro-trifluoromethyl pyridine derivatives in developing novel anticancer agents (Chavva et al., 2013).

Catalysis in Organic Transformations The use of group 3 metal triamido complexes, including yttrium and gadolinium, for the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of imines demonstrates the role of chloro-trifluoromethyl pyridine compounds in facilitating novel catalytic pathways for organic synthesis. The addition of secondary amines improved catalytic activity, showcasing the versatility of such compounds in organic transformations (Nagae et al., 2015).

Synthesis of Multicyclic Pyrazolo[3,4-b]pyridines A four-component bicyclization strategy was developed for synthesizing multicyclic pyrazolo[3,4-b]pyridines, demonstrating the utility of chloro-trifluoromethyl pyridine derivatives in constructing complex heterocyclic systems. This approach highlights the potential of such compounds in the flexible and practical synthesis of novel organic materials (Tu et al., 2014).

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

properties

IUPAC Name

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXQBNRIWQKFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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